N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
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Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c20-11-14-13-4-2-1-3-5-17(13)25-19(14)21-18(22)12-6-7-15-16(10-12)24-9-8-23-15/h6-7,10H,1-5,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLCHDZQXCOPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural framework that includes a tetrahydro-cyclohepta[b]thiophene moiety and a benzo[b][1,4]dioxine unit. Its molecular formula is with a molecular weight of approximately 398.55 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with thiophene structures often exhibit significant biological activities , including:
- Antimicrobial : In vitro studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains.
- Anti-inflammatory : Compounds similar to this compound have demonstrated the ability to reduce inflammation in cell models by modulating cytokine production.
- Anticancer : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through interaction with specific molecular pathways.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound interacts with receptors that regulate cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels may contribute to its cytoprotective effects.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses in macrophages, treatment with this compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha and IL-6) by 50% compared to untreated controls. This effect was attributed to the inhibition of NF-kB signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-cyano-thiophene)acetamide | Simplified thiophene structure | Lower anti-inflammatory activity |
| 2-Chloro-N-(3-cyano-thiophen)acetamide | Chloro substitution enhances reactivity | Potentially higher anticancer activity |
| N-(3-cyanopentanoyl)-4-chlorobenzenesulfonamide | Sulfonamide group | Analgesic properties |
The comparison highlights that while structurally related compounds exhibit varying degrees of biological activity, the unique combination of functional groups in this compound may enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
